

A Comprehensive Spectroscopic Guide to 1,2,3,5-Tetrafluorobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2,3,5-Tetrafluorobenzene

Cat. No.: B1583067

[Get Quote](#)

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

1,2,3,5-Tetrafluorobenzene ($C_6H_2F_4$) is a significant fluorinated aromatic compound utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern imparts specific chemical and physical properties that are of great interest to researchers in organic synthesis and drug development. A thorough characterization of this molecule is paramount for quality control, reaction monitoring, and structural elucidation. Spectroscopic techniques provide the foundational data for this characterization, offering a detailed fingerprint of the molecule's structure and electronic environment.

This technical guide provides an in-depth analysis of the key spectroscopic data for **1,2,3,5-Tetrafluorobenzene**. As a self-validating reference, it integrates field-proven insights with established scientific principles, explaining not just the data itself, but the causality behind experimental choices and interpretation. We will delve into Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), Mass, and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed protocols and computational insights.

Molecular Structure and Spectroscopic Implications

The structure of **1,2,3,5-tetrafluorobenzene**, with its asymmetric substitution, results in a unique set of spectroscopic features. The molecule belongs to the C_s point group, which dictates the number and activity of its vibrational modes in Infrared (IR) and Raman

spectroscopy. The four fluorine substituents create a complex electronic environment, profoundly influencing the chemical shifts and coupling patterns observed in NMR spectroscopy. The crystal structure reveals a layered monoclinic arrangement held together by C–H···F–C hydrogen bonds, a weak intermolecular interaction that can influence solid-state measurements.^[1]

Property	Value	Source
CAS Number	2367-82-0	[2] [3]
Molecular Formula	C ₆ H ₂ F ₄	[2] [3] [4]
Molecular Weight	150.07 g/mol	[2] [3] [4]
InChIKey	UHHYOKRQTQBKSB- UHFFFAOYSA-N	[2] [3] [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **1,2,3,5-tetrafluorobenzene** in solution. The presence of both proton (¹H) and fluorine (¹⁹F) nuclei, both with a nuclear spin of $\frac{1}{2}$, leads to complex but highly informative spectra dominated by heteronuclear coupling.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by signals for the two hydrogen atoms on the aromatic ring. Due to the asymmetry of the fluorine substitution, these protons are chemically non-equivalent. Their signals are split into complex multiplets due to coupling with each other (homonuclear coupling) and with the four neighboring fluorine atoms (heteronuclear ¹H-¹⁹F coupling). The analysis of these coupling constants is critical for unambiguous signal assignment.

¹⁹F NMR Spectroscopy

Fluorine-19 is an ideal nucleus for NMR analysis due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.^[6] The ¹⁹F NMR spectrum of **1,2,3,5-tetrafluorobenzene** provides distinct signals for the chemically non-equivalent fluorine atoms.

The large chemical shift dispersion of ^{19}F NMR (spanning over 800 ppm) allows for excellent signal resolution.^[6] The spectrum is further complicated by significant ^{19}F - ^{19}F coupling, which can occur over several bonds (long-range coupling) and provides valuable information about the relative positions of the fluorine atoms.^[6]

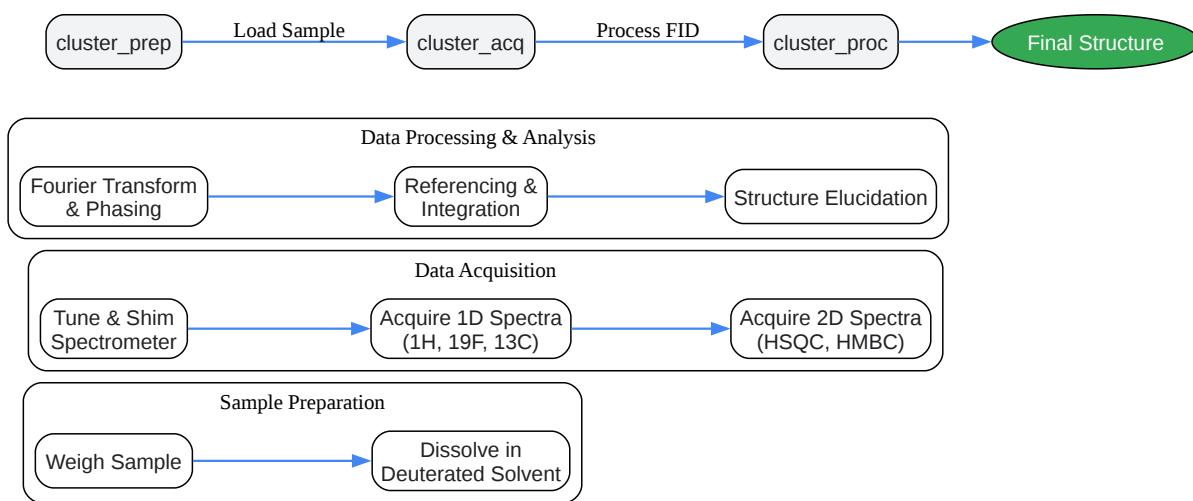
^{13}C NMR Spectroscopy

In the proton-decoupled ^{13}C NMR spectrum, six distinct signals are expected for the six aromatic carbon atoms. The key feature is the presence of large one-bond carbon-fluorine couplings ($^1\text{J}_{\text{CF}}$), which split the signals of the fluorinated carbons into doublets. Longer-range C-F couplings ($^2\text{J}_{\text{CF}}$, $^3\text{J}_{\text{CF}}$) can further split these signals and those of the non-fluorinated carbons, often resulting in complex multiplets that require advanced analytical techniques to fully resolve.^[7]

Table 1: Summary of NMR Data (Typical)

Nucleus	Chemical Shift (ppm) Range	Key Coupling Constants (Hz)	Notes
^1H	6.8 - 7.5	$^3\text{J}_{\text{HH}}$, $^3\text{J}_{\text{HF}}$, $^4\text{J}_{\text{HF}}$, $^5\text{J}_{\text{HF}}$	Complex multiplets due to H-F coupling.
^{19}F	-110 to -160	$^3\text{J}_{\text{FF}}$, $^4\text{J}_{\text{FF}}$, $^5\text{J}_{\text{FF}}$	Referenced against CFCl_3 . Large F-F couplings are observed. ^{[8][9]}
^{13}C	100 - 165	$^1\text{J}_{\text{CF}}$ (~240-260 Hz)	Signals for C-F carbons are large doublets.

Experimental Protocol: NMR Data Acquisition


This protocol outlines a self-validating system for acquiring high-quality NMR spectra of **1,2,3,5-tetrafluorobenzene**.

- Sample Preparation:

- Accurately weigh approximately 10-20 mg of **1,2,3,5-tetrafluorobenzene**.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl_3 is a common starting point.
- Ensure the sample is fully dissolved and the solution is homogeneous.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
 - Tune and match the ^1H , ^{19}F , and ^{13}C probes to the instrument's operating frequency to ensure maximum sensitivity.
 - Lock the spectrometer on the deuterium signal of the solvent to maintain field-frequency stability.
 - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
- Data Acquisition:
 - ^1H Spectrum: Acquire a standard one-pulse ^1H spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio ($\text{S/N} > 100:1$).
 - ^{19}F Spectrum: Acquire a ^1H -decoupled ^{19}F spectrum to simplify the multiplets by removing H-F couplings. This helps in analyzing the F-F coupling patterns.
 - ^{13}C Spectrum: Acquire a ^1H broadband decoupled ^{13}C spectrum (e.g., using a zgpg30 pulse program). [10] A larger number of scans will be required due to the low natural abundance of ^{13}C .
 - 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as ^1H - ^{13}C HSQC (for one-bond correlations) and HMBC (for long-range correlations).

- Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the spectra to ensure all peaks are in pure absorption mode.
- Perform baseline correction.
- Calibrate the chemical shift scale. For ^1H and ^{13}C , reference to the residual solvent peak or an internal standard like TMS. For ^{19}F , an external reference like CFCl_3 is standard.[9]
- Integrate the signals to determine the relative ratios of nuclei.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR-based structural elucidation.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of **1,2,3,5-tetrafluorobenzene**, providing a unique "fingerprint." IR and Raman spectroscopy are complementary techniques governed by different selection rules.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions arising from vibrations that cause a change in the molecule's dipole moment. Key characteristic bands include:

- C-H Stretching: Typically found in the $3050\text{-}3150\text{ cm}^{-1}$ region.
- C=C Aromatic Stretching: A series of bands between $1450\text{-}1650\text{ cm}^{-1}$.
- C-F Stretching: Strong, characteristic absorptions in the $1100\text{-}1400\text{ cm}^{-1}$ region. The multiple fluorine atoms lead to several strong bands in this area.
- C-H Out-of-Plane Bending: Found in the $700\text{-}900\text{ cm}^{-1}$ region, their position is indicative of the substitution pattern.

FTIR spectra can be obtained using various techniques, including neat (as a thin film), ATR (Attenuated Total Reflectance) for solids or liquids, or in the vapor phase.[\[2\]](#)[\[3\]](#)

Raman Spectroscopy

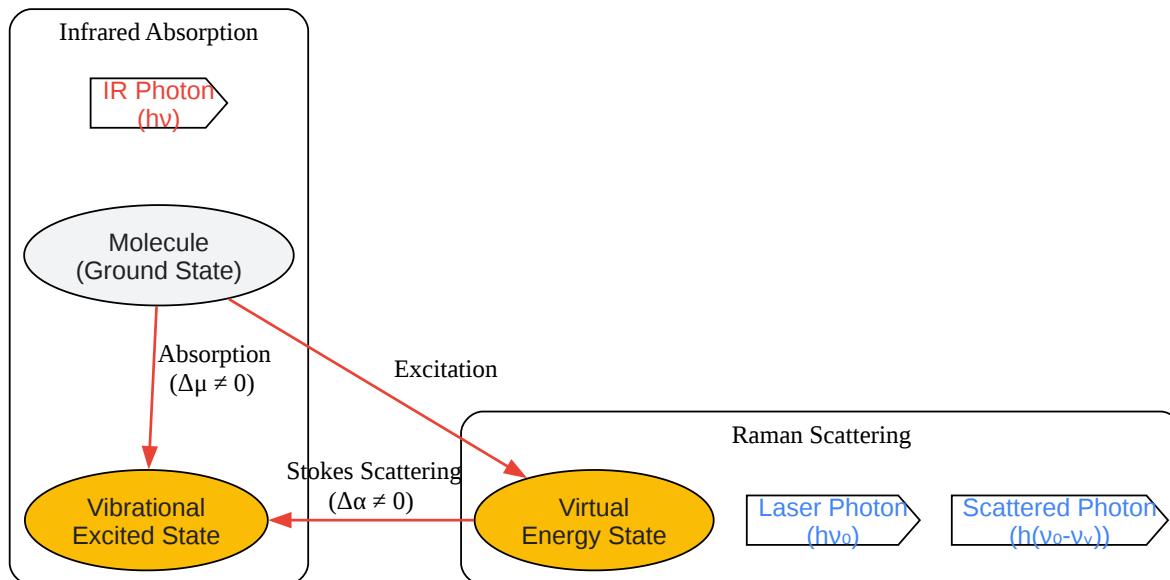

Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. It is particularly useful for observing symmetric vibrations and C-C backbone modes that may be weak or inactive in the IR spectrum. For **1,2,3,5-tetrafluorobenzene**, the symmetric "ring breathing" mode is often a prominent feature in the Raman spectrum.

Table 2: Key Vibrational Frequencies

Wavenumber (cm ⁻¹)	Assignment	Technique
~3100	Aromatic C-H Stretch	IR, Raman
~1630	Aromatic C=C Stretch	IR, Raman
~1520	Aromatic C=C Stretch	IR, Raman
1100 - 1400	C-F Stretch	IR (Strong)
~850	C-H Out-of-Plane Bend	IR (Strong)

Experimental Protocol: Vibrational Spectroscopy

- Sample Preparation:
 - FTIR (ATR): Place a single drop of liquid **1,2,3,5-tetrafluorobenzene** directly onto the ATR crystal. No further preparation is needed. This is often the most straightforward method.
 - FT-Raman: Place the liquid sample in a glass vial or NMR tube.
- Data Acquisition:
 - Collect a background spectrum of the empty accessory (ATR crystal or empty vial). This is crucial for removing atmospheric (H₂O, CO₂) and instrumental contributions.
 - Collect the sample spectrum. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
 - The spectral resolution should be set to at least 4 cm⁻¹.[\[11\]](#)
- Data Processing:
 - The instrument software automatically subtracts the background from the sample spectrum.
 - Perform baseline correction if necessary.
 - Identify and label the major peaks. Compare the obtained spectrum with reference spectra from databases for verification.[\[12\]](#)[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: Principles of IR Absorption and Raman Scattering.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **1,2,3,5-tetrafluorobenzene**, electron ionization (EI) is a common technique.

The mass spectrum is characterized by an intense molecular ion peak (M^{+}) at m/z 150, confirming the molecular weight.^[2] The fragmentation pattern is influenced by the stability of the aromatic ring and the C-F bonds. Common fragmentation pathways observed include:

- Loss of Fluorine: $[M - F]^{+}$ at m/z 131.

- Loss of CF_2 : A metastable peak at m/e 81.97 has been observed in some polyfluorobenzenes, corresponding to the transition $\text{C}_6\text{F}_4^{+} \rightarrow \text{C}_5\text{F}_3^{+} + \text{CF}_2$.^[14]
- Other significant fragments include $\text{C}_5\text{F}_2\text{H}^{+}$ and C_3F_3^{+} .^[14]

Table 3: Major Mass Fragments (Electron Ionization)

m/z	Proposed Fragment	Relative Abundance
150	$[\text{C}_6\text{H}_2\text{F}_4]^{+}$ (Molecular Ion)	High
131	$[\text{C}_6\text{H}_2\text{F}_3]^{+}$	Moderate
99	$[\text{C}_5\text{H}_2\text{F}]^{+}$ or $[\text{C}_4\text{F}_3]^{+}$	Moderate
81	$[\text{C}_5\text{H}_2]^{+}$ or $[\text{C}_3\text{F}_2\text{H}]^{+}$	Moderate

Experimental Protocol: Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- Instrument Setup:
 - Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the sample from any impurities before it enters the MS.
 - Set an appropriate GC temperature program to ensure the compound elutes as a sharp peak.
 - Set the MS to operate in Electron Ionization (EI) mode, typically at 70 eV.
- Data Acquisition: Inject a small volume (e.g., 1 μL) of the sample solution into the GC. The MS will continuously scan a mass range (e.g., m/z 40-400) as the compound elutes from the GC column.
- Data Analysis:

- Extract the mass spectrum from the apex of the GC peak corresponding to **1,2,3,5-tetrafluorobenzene**.
- Identify the molecular ion peak.
- Analyze the fragmentation pattern and compare it to known fragmentation mechanisms of fluorinated aromatics.[\[14\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like **1,2,3,5-tetrafluorobenzene** exhibit characteristic absorptions in the UV region due to $\pi \rightarrow \pi^*$ transitions of the benzene ring. The presence of fluorine substituents, which are weakly activating, can cause a slight shift (typically bathochromic, to longer wavelengths) in the absorption maxima compared to unsubstituted benzene. Data for **1,2,3,5-tetrafluorobenzene** can be found in specialized databases.[\[15\]](#)

The Role of Computational Spectroscopy

Modern computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in spectroscopic analysis.[\[16\]](#)[\[17\]](#) It allows for the prediction of:

- NMR chemical shifts and coupling constants.
- Vibrational frequencies (IR and Raman) and their intensities.
- Electronic transition energies (UV-Vis).

These calculated spectra can be compared with experimental data to aid in the assignment of complex signals and to provide a deeper understanding of the molecule's electronic structure.[\[18\]](#)[\[19\]](#)

Conclusion

The comprehensive spectroscopic analysis of **1,2,3,5-tetrafluorobenzene** provides an unambiguous structural fingerprint essential for its application in research and development. NMR spectroscopy offers detailed insight into the atomic connectivity through chemical shifts and complex spin-spin coupling patterns. Vibrational spectroscopy provides a characteristic

fingerprint based on molecular motions, while mass spectrometry confirms the molecular weight and reveals predictable fragmentation pathways. Each technique provides a unique and complementary piece of the structural puzzle. The protocols and data presented in this guide serve as a validated resource for scientists, ensuring accuracy and reliability in the characterization of this important fluorinated building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. C–H···F–C hydrogen bonding in 1,2,3,5-tetrafluorobenzene and other fluoroaromatic compounds and the crystal structure of alloxan revisited - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. 1,2,3,5-Tetrafluorobenzene | C₆H₂F₄ | CID 16910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Benzene, 1,2,3,5-tetrafluoro- [webbook.nist.gov]
- 5. 1,2,3,5-Tetrafluorobenzene(2367-82-0) 1H NMR spectrum [chemicalbook.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. colorado.edu [colorado.edu]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. One moment, please... [biointerfaceresearch.com]
- 12. 1,2,3,5-Tetrafluorobenzene(2367-82-0) IR Spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]

- 16. ias.ac.in [ias.ac.in]
- 17. cris.unibo.it [cris.unibo.it]
- 18. par.nsf.gov [par.nsf.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 1,2,3,5-Tetrafluorobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583067#spectroscopic-data-for-1-2-3-5-tetrafluorobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com